Benzyl isovalerate

Description

Properties

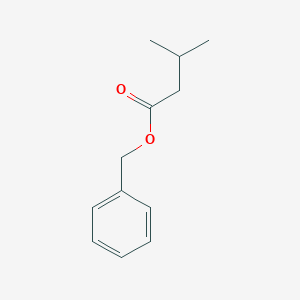

IUPAC Name |

benzyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)8-12(13)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJKZICIMIWFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047603 | |

| Record name | Benzyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a powerful, fruity, apple odour | |

| Record name | Benzyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

116.00 °C. @ 9.00 mm Hg | |

| Record name | Benzyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; poorly soluble in glycerol, propylene glycol; soluble in oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-0.989 | |

| Record name | Benzyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-38-8 | |

| Record name | Benzyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UKH01DMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Isovalerate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of benzyl isovalerate, a widely used fragrance and flavor ingredient. The information is presented to support research and development activities in various scientific fields.

Chemical Identity and Physical Properties

This compound, also known as benzyl 3-methylbutanoate, is a carboxylic ester characterized by a powerful, fruity, and sweet aroma.[1][2][3] It is a colorless liquid at room temperature.[2][4] The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | [4][5][6] |

| Molecular Weight | 192.25 g/mol | [5][6][7][8] |

| IUPAC Name | Benzyl 3-methylbutanoate | [5] |

| CAS Number | 103-38-8 | [4][5][7] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 245-247 °C (at 760 mmHg) 116 °C (at 9 mmHg) | [1][4][7][8] |

| Density | 0.988 g/mL at 25 °C | [1][2][7][8] |

| Refractive Index | n20/D 1.488 | [1][7][8] |

| Solubility | Insoluble in water; poorly soluble in glycerol, propylene glycol; soluble in oils. | [2] |

| SMILES | CC(C)CC(=O)OCC1=CC=CC=C1 | [5][7][8] |

| InChI Key | HVJKZICIMIWFCP-UHFFFAOYSA-N | [5][6][9][10] |

Chemical Structure

The structural formula of this compound consists of a benzyl group attached to the oxygen atom of the carboxylate group of isovaleric acid.

Synthesis

Methodology Outline:

-

Reactant Mixing: Isovaleric acid and benzyl alcohol are combined, typically in a 1:1 molar ratio, in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

Reaction: The mixture is heated under reflux for a specified period to drive the equilibrium towards the formation of the ester. The water produced during the reaction can be removed to improve the yield.

-

Work-up: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and washed with water to remove the acid catalyst and any unreacted starting materials.

-

Purification: The crude this compound is then purified, commonly by vacuum distillation, to obtain the final product with high purity.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[9][10]

-

Mass Spectrometry (MS): GC-MS analysis is commonly used to identify and quantify this compound. The mass spectrum shows characteristic fragmentation patterns that are unique to the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound, notably the characteristic ester carbonyl (C=O) stretch.

While the availability of this data is confirmed, detailed experimental protocols for acquiring these spectra were not found in the initial search. Researchers should refer to standard analytical chemistry textbooks and databases for generalized methodologies.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis.[4][12] Its ester functionality allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. In the context of drug development, while not a therapeutic agent itself, its chemical properties and stability may be of interest in the design and synthesis of novel compounds. Its use as a flavoring agent has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[5]

References

- 1. This compound | 103-38-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 103-38-8 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C12H16O2 | CID 7651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoic acid, 3-methyl-, phenylmethyl ester [webbook.nist.gov]

- 7. This compound = 98 , FCC, FG 103-38-8 [sigmaaldrich.com]

- 8. This compound = 98 , FCC, FG 103-38-8 [sigmaaldrich.com]

- 9. This compound(103-38-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. eqipped.com [eqipped.com]

Benzyl isovalerate synthesis from isovaleric acid and benzyl alcohol

An In-depth Technical Guide to the Synthesis of Benzyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a carboxylic ester with the CAS number 103-38-8, is a significant compound utilized in the flavor, fragrance, and pharmaceutical industries.[1][2] Its synthesis is primarily achieved through the esterification of isovaleric acid (3-methylbutanoic acid) and benzyl alcohol. This document provides a comprehensive technical overview of this synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, optimization of reaction conditions, and purification strategies. The synthesis requires meticulous control over catalysts and reaction conditions to ensure high yield and purity of the final product.[3]

Introduction

This compound (C₁₂H₁₆O₂) is an organic ester recognized for its powerful, fruity aroma, often described as reminiscent of apple and pineapple.[1] It is found naturally in plants like wormwood and in honey.[2] Industrially, it serves as a key intermediate in the production of specialized chemicals, including photoresists for semiconductor manufacturing, and as a flavoring and fragrance agent.[3]

The principal route for its synthesis is the Fischer-Speier esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[4][5] This guide will focus on this widely adopted method.

Reaction Mechanism and Principles

The synthesis of this compound from isovaleric acid and benzyl alcohol is a reversible, acid-catalyzed esterification reaction.[4][6]

Reaction:

The mechanism involves several key steps, which are outlined in the diagram below. The process is initiated by the protonation of the carbonyl oxygen of isovaleric acid by a strong acid catalyst (e.g., sulfuric acid). This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol.[6][7][8] A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[6][7]

Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side and achieve a high yield. These strategies, in accordance with Le Châtelier's principle, include using one of the reactants in large excess or actively removing water as it is formed.[5][9]

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

This section provides a generalized yet detailed protocol for the synthesis of this compound. The quantities and conditions are based on typical laboratory-scale esterifications and optimization studies of similar reactions.[10]

Materials and Equipment:

-

Isovaleric acid (3-methylbutanoic acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Caption: General Experimental Workflow.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine isovaleric acid (1.0 eq), benzyl alcohol (1.1 - 1.5 eq), and toluene (approx. 2 mL per gram of isovaleric acid).

-

Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, ~1-2% of the weight of the carboxylic acid) to the stirring mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium toward the ester product.

-

Monitoring: Continue reflux for 2-4 hours, or until the theoretical amount of water has been collected or reaction completion is confirmed by an appropriate analytical method (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate if necessary.

-

Carefully wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid - Caution: CO₂ evolution)

-

Saturated sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous layer).

-

-

-

Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure (boiling point: ~116 °C at 9 mmHg) to obtain the final, high-purity product.[11]

Data on Reaction Optimization

Table 1: Optimized Reaction Conditions for the Synthesis of Isoamyl Isovalerate [10]

| Parameter | Optimized Value | Impact on Yield |

| Reactant Molar Ratio (Alcohol:Acid) | 1.1 : 1 | A slight excess of alcohol drives the equilibrium, increasing yield. |

| Catalyst Loading (% of acid weight) | 6.4% | Sufficient catalyst is crucial for reaction rate; excess offers no benefit. |

| Reaction Time (hours) | 2 | Yield plateaus after this time under optimized conditions. |

| Water-carrying Agent (mL) | 10 | Essential for removing water byproduct and maximizing conversion. |

| Achieved Yield | 97.5% | Demonstrates high efficiency under optimized parameters. |

Data is for the synthesis of isoamyl isovalerate using a sulfonated organic heteropolyacid salt catalyst and serves as a model for optimizing this compound synthesis.[10]

Purification and Characterization

Achieving high purity is critical for most applications of this compound.

-

Primary Purification Method: Fractional distillation under reduced pressure is the most effective method for separating the final ester from unreacted benzyl alcohol and any high-boiling point byproducts.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (~1735 cm⁻¹).

-

Conclusion

The synthesis of this compound via Fischer-Speier esterification of isovaleric acid and benzyl alcohol is a robust and efficient method. High yields and purity can be achieved through the careful control of reaction stoichiometry, effective acid catalysis, and the continuous removal of water. The experimental protocol and optimization data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this valuable compound for various industrial and research applications.

References

- 1. fraterworks.com [fraterworks.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. nbinno.com [nbinno.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Ester - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Cas 103-38-8,this compound | lookchem [lookchem.com]

The Natural Occurrence and Analysis of Benzyl Isovalerate in Botanicals and Foodstuffs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isovalerate, a volatile organic compound with the chemical formula C₁₂H₁₆O₂, is an ester recognized for its characteristic fruity and floral aroma. This scent profile has led to its application in the fragrance and flavor industries. Beyond its organoleptic properties, the study of naturally occurring esters like this compound is of significant interest to researchers in phytochemistry, food science, and drug development. Understanding the distribution, concentration, and biosynthesis of such compounds in the plant kingdom can unveil potential new sources for natural products, inform quality control of food and essential oils, and provide insights into plant metabolism and chemical ecology. This technical guide offers an in-depth overview of the natural occurrence of this compound, methods for its analysis, and its biosynthetic origins in plants.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in a variety of plants and food products. Its presence contributes to the complex aroma profiles of these natural sources. Documented occurrences include:

-

Plants:

-

Wormwood (Artemisia species): Notably found in the essential oils of certain Artemisia species. For instance, it has been detected in the flower and leaf oils of Artemisia annua.[1]

-

Champaca (Michelia champaca): This compound is a minor but present component of champaca concrete, an extract from the flowers of this plant known for its rich, floral scent.[1]

-

Elsholtzia fruticosa and Artemisia judaica: The presence of this compound has been reported in these plant species.[2]

-

Cherimoya (Annona cherimola): Reported as a volatile component of this tropical fruit.

-

Sapodilla (Manilkara zapota): This tropical fruit also reportedly contains this compound as part of its aromatic profile. While a detailed analysis of sapodilla's volatile compounds has been conducted, specific quantification of this compound was not found in the reviewed literature.[3]

-

-

Foods:

-

Lamb's Lettuce (Valerianella locusta): This leafy green vegetable is reported to contain this compound.

-

Honey: this compound is a natural constituent of honey, contributing to its complex flavor and aroma.

-

Lettuce: The compound has been identified in lettuce.

-

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, part of the plant, geographical origin, and extraction method. The following table summarizes the available quantitative data for this compound in select natural sources.

| Natural Source | Plant Part/Product | Concentration (% of essential oil or extract) | Reference(s) |

| Wormwood (Artemisia annua) | Flower Oil | 0.61% | [1] |

| Wormwood (Artemisia annua) | Leaf Oil | 0.36 - 0.90% | [1] |

| Champaca (Michelia champaca) | Flower Concrete | 0.03% | [1] |

Note: Quantitative data for cherimoya, sapodilla, lamb's lettuce, and honey were not available in the reviewed literature.

Experimental Protocols

The analysis of this compound in plant and food matrices typically involves the extraction of volatile compounds followed by chromatographic separation and detection. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Sample Preparation and Extraction of Volatiles

A crucial step in the analysis of volatile compounds is their efficient extraction from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.

-

Materials:

-

Fresh or properly stored plant/food sample

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Sample Homogenization: A representative sample of the plant material (e.g., leaves, flowers, fruit pulp) or food product is accurately weighed (typically 1-5 g) and placed into a headspace vial. For solid samples, homogenization or grinding may be necessary to increase the surface area and facilitate volatile release.

-

Matrix Modification (Optional): To enhance the release of volatiles, the sample matrix can be modified. This may include the addition of a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatiles into the headspace.

-

Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium. Gentle agitation or stirring can facilitate this process.

-

SPME Adsorption: The SPME fiber is exposed to the headspace of the vial for a defined time (e.g., 20-40 minutes) at the same temperature. The volatile compounds adsorb onto the fiber coating.

-

Desorption: After adsorption, the fiber is withdrawn and immediately inserted into the hot injector port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase for volatile compound analysis (e.g., DB-5ms, HP-INNOWAX).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Operated in splitless mode for a short period (e.g., 1-2 minutes) during desorption to ensure the complete transfer of analytes to the column.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 40 to 400.

-

Identification: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing the retention indices with those of authentic standards.

-

Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction. A calibration curve is constructed using standard solutions of this compound of known concentrations.

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

Biosynthesis of this compound

The biosynthesis of esters in plants is a complex process involving several enzymatic steps. The final and key step in the formation of volatile esters, including this compound, is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes belong to the BAHD superfamily of acyltransferases.

The biosynthesis of this compound can be postulated to occur through the following steps:

-

Formation of Precursors:

-

Benzyl Alcohol: The alcohol moiety, benzyl alcohol, is derived from the shikimate pathway via phenylalanine and cinnamic acid, which is then converted to benzaldehyde and subsequently reduced to benzyl alcohol.

-

Isovaleryl-CoA: The acyl moiety, isovaleryl-CoA, is derived from the degradation of the branched-chain amino acid leucine.

-

-

Esterification:

-

An alcohol acyltransferase (AAT) enzyme catalyzes the condensation reaction between benzyl alcohol and isovaleryl-CoA. In this reaction, the isovaleryl group is transferred from Coenzyme A to the hydroxyl group of benzyl alcohol, forming this compound and releasing Coenzyme A.

-

Caption: Putative biosynthetic pathway of this compound in plants.

References

Benzyl Isovalerate (CAS No. 103-38-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl Isovalerate (CAS No. 103-38-8), a versatile ester recognized for its applications in the flavor, fragrance, and cosmetic industries. While not primarily investigated for drug development, its role as a potential excipient and its presence in natural products warrant a thorough understanding of its chemical and physical properties.[1] This document outlines its synthesis, purification, and analytical characterization, offering detailed experimental protocols for laboratory applications.

Core Quantitative Data

The following tables summarize the key physicochemical and regulatory information for this compound.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | Benzyl 3-methylbutanoate |

| Synonyms | Benzyl isopentanoate, Isovaleric acid benzyl ester |

| CAS Number | 103-38-8[2][3] |

| Molecular Formula | C₁₂H₁₆O₂[2][4] |

| Molecular Weight | 192.25 g/mol |

| FEMA Number | 2152 |

| EINECS Number | 203-106-7 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Fruity, apple-like, sweet, floral[5][6][7] |

| Boiling Point | 245-247 °C at 760 mmHg; 116 °C at 9 mmHg[5] |

| Density | 0.988 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.486 - 1.490[1] |

| Solubility | Insoluble in water; soluble in oils and ethanol |

| Vapor Pressure | 0.0294 mmHg at 25°C[5] |

Table 3: Safety and Handling

| Parameter | Information |

| GHS Classification | Not classified as hazardous |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from isovaleric acid and benzyl alcohol using an acid catalyst. The reaction is a classic example of Fischer esterification.[8][9][10]

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine isovaleric acid (0.1 mol), benzyl alcohol (0.12 mol), and toluene (100 mL).

-

Catalyst Addition: Slowly add the acid catalyst (e.g., 1 mL of concentrated H₂SO₄ or 0.5 g of TsOH) to the mixture while stirring.

-

Reflux: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[10]

-

Monitoring the Reaction: Continue the reflux until the theoretical amount of water (1.8 mL) has been collected, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% NaHCO₃ solution (to neutralize the acid catalyst), and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[11]

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.

-

Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently while applying a vacuum.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 116 °C at 9 mmHg). Discard any initial lower-boiling fractions.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized this compound and to confirm its identity by analyzing its mass spectrum.[12]

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[13]

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming the presence of the ester group and the absence of the carboxylic acid hydroxyl group from the starting material.[14][15][16]

Instrumentation and Sample Preparation:

-

Spectrometer: Any standard FT-IR spectrometer.

-

Method: Attenuated Total Reflectance (ATR) or neat liquid between salt plates (NaCl or KBr).[17]

-

Procedure (ATR): Place a drop of the purified liquid directly on the ATR crystal and acquire the spectrum.

Expected IR Absorptions:

-

C=O stretch (ester): ~1735 cm⁻¹

-

C-O stretch (ester): ~1250-1000 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~3000-2850 cm⁻¹

-

Absence of broad O-H stretch from carboxylic acid: ~3300-2500 cm⁻¹

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. eqipped.com [eqipped.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. CAS-103-38-8, this compound for Synthesis Manufacturers, Suppliers & Exporters in India | 023085 [cdhfinechemical.com]

- 5. Cas 103-38-8,this compound | lookchem [lookchem.com]

- 6. fraterworks.com [fraterworks.com]

- 7. This compound, 103-38-8 [thegoodscentscompany.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. How To [chem.rochester.edu]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]

- 14. purdue.edu [purdue.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. drawellanalytical.com [drawellanalytical.com]

Physical properties of benzyl isovalerate: boiling point and density

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isovalerate (CAS No: 103-38-8), also known as benzyl 3-methylbutanoate, is an ester with the molecular formula C₁₂H₁₆O₂. It is recognized for its characteristic powerful, fruity, and sweet apple-like odor. This document provides a detailed overview of two key physical properties of this compound: its boiling point and density. Accurate knowledge of these properties is fundamental for its application in research, particularly in drug development, as well as in the flavor and fragrance industries. This guide summarizes the available data and outlines the standard experimental methodologies for their determination.

Quantitative Data Summary

The physical properties of this compound have been determined under various conditions. The following table provides a consolidated summary of its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 245 - 247 °C | @ 760.00 mm Hg (Atmospheric Pressure)[1][2][3][4] |

| 116 °C | @ 9.00 mm Hg[5][6][7][8][9] | |

| Density | 0.988 g/mL | @ 25 °C[3][6][7][8][9] |

| 0.983 - 0.991 g/mL | @ 20 °C[1] | |

| 0.981 - 0.989 g/mL | Not specified |

Experimental Protocols

The determination of boiling point and density for a liquid compound like this compound follows standardized laboratory procedures. Below are detailed methodologies representative of how these values are experimentally obtained.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined by several methods, depending on the amount of substance available.

3.1.1 Distillation Method (for quantities > 5 mL)

This method is suitable for purifying the liquid while simultaneously determining its boiling point.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Procedure:

-

The sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The liquid is heated, and as it boils, the vapor rises and enters the condenser.

-

The temperature is monitored, and it will stabilize at the boiling point of the substance.

-

The temperature at which the liquid is consistently distilling is recorded as the boiling point.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

-

3.1.2 Thiele Tube Method (for quantities < 1 mL)

This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. This assembly is attached to a thermometer.

-

Procedure:

-

The Thiele tube, containing a high-boiling mineral oil, is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is the mass per unit volume of a substance and is typically measured at a specific temperature.

3.2.1 Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

It is then filled with the sample of this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring it to the desired temperature (e.g., 20 °C or 25 °C).

-

Once the temperature is stable, the pycnometer is removed, dried, and weighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

-

3.2.2 Digital Density Meter Method (ASTM D4052)

Modern digital density meters provide a rapid and highly accurate method for density determination.

-

Principle: This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[1][5][7]

-

Procedure:

-

The instrument is calibrated using a standard of known density (e.g., dry air and distilled water).

-

A small volume of the this compound sample is injected into the oscillating U-tube, which is thermostatically controlled to the desired temperature.

-

The instrument measures the oscillation period and calculates the density of the sample based on the calibration data.

-

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is depicted in the following diagram.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. store.astm.org [store.astm.org]

- 3. matestlabs.com [matestlabs.com]

- 4. phillysim.org [phillysim.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. quora.com [quora.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Benzyl Isovalerate: A Technical Guide

Introduction

Benzyl isovalerate (CAS No. 103-38-8), a significant ester in the flavor, fragrance, and pharmaceutical industries, possesses a characteristic fruity, balsamic odor.[1][2][3][4][5][6][7][8] Its molecular structure and purity are critical for its intended applications, necessitating comprehensive analytical characterization. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication of these analyses.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.25 | m | 5H | - | Ar-H |

| 5.11 | s | 2H | - | -O-CH ₂-Ar |

| 2.22 | d | 2H | 7.0 | -C(=O)-CH ₂-CH(CH₃)₂ |

| 2.11 - 2.05 | m | 1H | - | -CH₂-CH (CH₃)₂ |

| 0.96 | d | 6H | 6.6 | -CH(CH ₃)₂ |

Data interpreted from ChemicalBook.[9]

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 136.3 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.9 | Ar-C H |

| 66.1 | -O-C H₂-Ar |

| 43.5 | -C(=O)-C H₂- |

| 25.9 | -C H(CH₃)₂ |

| 22.4 | -CH(C H₃)₂ |

Data sourced from SpectraBase.[2][10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2960, 2870 | Strong | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1450, 1500 | Medium | Aromatic C=C stretch |

| ~1160 | Strong | C-O (ester) stretch |

Data interpreted from typical ester and aromatic compound IR spectra.[1][11][12][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | 12.5 | [M]⁺ (Molecular Ion) |

| 108 | 16.4 | [C₇H₈O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 85 | - | [C₄H₅O₂]⁺ |

| 57 | 36.0 | [C₄H₉]⁺ |

Data sourced from PubChem.[11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

Instrumentation:

-

A 300-500 MHz NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.[16]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, pulse width corresponding to a 30-45° flip angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, pulse width corresponding to a 30° flip angle, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound (liquid sample)

-

Isopropanol or acetone for cleaning

-

Lens tissue

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[17]

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Ensure the crystal is fully covered by the liquid sample.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to the functional groups present in this compound.

-

-

Cleaning:

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

-

-

GC-MS System Setup:

-

Set the GC oven temperature program to adequately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature to 250°C.

-

Set the MS transfer line temperature to 280°C.

-

-

Mass Spectrometer Conditions:

-

Use a standard Electron Ionization (EI) source.

-

Set the ionization energy to 70 eV.[20]

-

Scan a mass range of m/z 40-400.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the mass spectrum of the peak corresponding to this compound as it elutes from the GC column.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and identify the major fragment ions.

-

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Data Integration.

References

- 1. purdue.edu [purdue.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. scispace.com [scispace.com]

- 4. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 5. quora.com [quora.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. whitman.edu [whitman.edu]

- 8. benchchem.com [benchchem.com]

- 9. This compound(103-38-8) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C12H16O2 | CID 7651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.latech.edu [chem.latech.edu]

- 17. benchchem.com [benchchem.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. researchgate.net [researchgate.net]

- 20. bitesizebio.com [bitesizebio.com]

Benzyl isovalerate synonyms and alternative chemical names

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benzyl isovalerate, a significant ester in the fragrance and flavor industries. This document details its chemical nomenclature, physical and chemical properties, and a representative synthesis protocol.

Chemical Identity and Nomenclature

This compound is an organic compound classified as an ester. Its systematic IUPAC name is benzyl 3-methylbutanoate .[1][2] It is also known by a variety of synonyms and alternative chemical names, which are crucial for researchers to recognize in literature and chemical databases. The compound is widely identified by its CAS Registry Number, 103-38-8 .[1][2]

A comprehensive list of its common synonyms and identifiers is provided below:

-

Phenylmethyl 3-methylbutanoate[1]

-

Isovaleric acid, benzyl ester[1]

-

Benzyl 3-methylbutyrate[1]

-

FEMA No. 2152[1]

The relationship between the primary name and its key synonyms is illustrated in the diagram below.

Caption: Logical relationship of this compound nomenclature.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 103-38-8 |

| Appearance | Colorless liquid |

| Boiling Point | 245-247 °C |

| Density | 0.988 g/mL at 25 °C |

| Refractive Index | n20/D 1.486 - 1.490 |

Experimental Protocols: Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Fischer esterification of isovaleric acid (3-methylbutanoic acid) with benzyl alcohol.[3] This acid-catalyzed reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.

Representative Fischer Esterification Protocol

This protocol is a representative procedure based on standard laboratory practices for Fischer esterification.

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isovaleric acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and an optional solvent like toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reagent) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for this compound synthesis.

References

Benzyl Isovalerate: A Technical Guide to its Olfactory Properties and Odor Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isovalerate (CAS No. 103-38-8) is an ester recognized for its potent and multifaceted olfactory properties. This document provides an in-depth technical overview of its odor profile, drawing from available scientific and industry sources. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this aroma chemical for its potential applications, which can range from flavor and fragrance formulation to its use as a potential excipient in pharmaceutical preparations where masking of unpleasant odors may be necessary.

Olfactory Properties of this compound

This compound is predominantly characterized by a complex fruity and sweet aroma. The consensus across multiple sources describes a dominant scent profile with strong notes of apple and pineapple.[1][2][3] These primary fruity characteristics are often accompanied by a range of more subtle, complementary notes that contribute to its overall olfactory complexity.

Odor Profile Summary

The odor profile of this compound is rich and can be broken down into the following descriptors:

-

Secondary Notes: Floral, Herbal, Powdery[1]

-

Subtle Nuances: Cheesy, Waxy, Sour Milk (in trace amounts, adding a natural character)[1]

The longevity of this compound's scent is notable, with reports indicating it can last for over 160 hours on a smelling strip, classifying it as a tenacious base to middle note in fragrance compositions.[1]

Quantitative Olfactory Data

A thorough review of publicly available scientific literature and databases did not yield a specific, experimentally determined odor detection or recognition threshold for this compound. While odor thresholds for a variety of other esters are documented, quantitative values for this compound appear to be unpublished or proprietary.

For context, the following table presents the known olfactory properties of this compound based on available data.

| Property | Description | Source(s) |

| Odor Type | Fruity, Sweet, Floral | [1][2] |

| Odor Profile | A powerful, sweet-heavy ester with dominant apple and pineapple fruitiness, evolving into complex herbal-powdery undertones with subtle cheesy nuances. | [1] |

| Longevity | > 160 hours on a smelling strip | [1] |

| Odor Threshold | Not Found in Searched Literature |

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of an aroma chemical like this compound typically involves two primary methodologies: sensory panel analysis and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Analysis

Sensory panel analysis is a systematic approach to evaluate the olfactory characteristics of a substance using a group of trained human assessors.

Objective: To identify and quantify the distinct aroma attributes of this compound.

Panelist Selection:

-

Panelists are screened for their ability to detect and describe basic tastes and odors.

-

Individuals with a demonstrated verbal fluency for describing sensory perceptions are selected.

-

Training is conducted to familiarize panelists with a standardized lexicon of aroma descriptors.

Methodology:

-

Sample Preparation: this compound is diluted to various concentrations in an appropriate solvent (e.g., ethanol, propylene glycol) to be presented to the panelists on smelling strips or in sniff bottles. Blank samples containing only the solvent are included as controls.

-

Attribute Generation: In an initial session, panelists are presented with a mid-range concentration of this compound and asked to individually generate a list of all perceived aroma descriptors.

-

Lexicon Development: The generated terms are discussed as a group to reach a consensus on the most appropriate and non-redundant descriptors for the aroma profile of this compound. Reference standards for each descriptor may be provided to calibrate the panel (e.g., apple essence for "apple," pineapple juice for "pineapple").

-

Intensity Rating: In subsequent sessions, panelists are presented with a series of coded samples at different concentrations, including blanks. They are asked to rate the intensity of each agreed-upon attribute on a labeled magnitude scale (e.g., a scale from 0 to 9, where 0 = not perceptible and 9 = extremely strong).

-

Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity for each descriptor and to assess the panel's consistency and discriminatory ability.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific volatile compounds that contribute to the overall aroma of a sample.

Objective: To separate the volatile components of a sample containing this compound and to identify which of these components are odor-active.

Methodology:

-

Sample Injection: A diluted sample of this compound is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is volatilized and travels through a capillary column, where its components are separated based on their boiling points and chemical properties.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other stream is directed to a heated sniffing port.

-

Olfactory Detection: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

-

Data Correlation: The data from the chemical detector (the chromatogram) is correlated with the data from the human assessor (the aromagram). This allows for the identification of the specific chemical compounds responsible for the different aroma notes.

-

Dilution Analysis (Optional): To determine the most potent odorants, a series of dilutions of the original sample can be analyzed (Aroma Extract Dilution Analysis - AEDA). The highest dilution at which an odor can still be detected is recorded, providing a measure of its odor potency.

Visualizations

Experimental Workflow for Sensory Panel Analysis

Caption: Workflow for Sensory Panel Analysis of this compound.

Experimental Workflow for Gas Chromatography-Olfactometry (GC-O)

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Olfactory Receptor Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain. While the specific receptor(s) that bind to this compound are not known, the general signaling pathway is well-established.

Caption: Generalized Olfactory Receptor Signaling Pathway.

Conclusion

This compound possesses a distinct and desirable olfactory profile, dominated by fruity and sweet notes of apple and pineapple, with a remarkable tenacity. While its qualitative aroma characteristics are well-documented in the fragrance industry, there is a lack of publicly available quantitative data, specifically regarding its odor threshold. The established methodologies of sensory panel analysis and Gas Chromatography-Olfactometry provide robust frameworks for the detailed characterization of its olfactory properties. A deeper, quantitative understanding of its sensory attributes would be beneficial for its precise application in both research and commercial product development.

References

The Versatile Role of Benzyl Isovalerate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Benzyl isovalerate, a fragrant ester traditionally confined to the realms of perfumery and flavor science, is emerging as a versatile and valuable building block in the intricate world of organic synthesis. This technical guide provides an in-depth exploration of its synthetic applications, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential in constructing complex molecular architectures, including biologically active heterocyclic compounds.

Physicochemical Properties and Spectroscopic Data

This compound, also known as benzyl 3-methylbutanoate, is a colorless liquid with a characteristic fruity, apple-like odor.[1][2] Its fundamental properties are summarized in the table below, providing a baseline for its use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Boiling Point | 245-247 °C | [4] |

| Density | 0.988 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.488 | [4] |

| CAS Number | 103-38-8 | [2] |

Comprehensive spectroscopic data is crucial for reaction monitoring and product characterization. The following table outlines the key spectral features of this compound.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Spectral data available.[5] |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Key stretches include C=O (ester) and C-O.[3] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern available.[3] |

Core Synthetic Applications: A Gateway to Heterocyclic Chemistry

While primarily known for its sensory attributes, the true synthetic utility of this compound lies in its ability to be transformed into more complex intermediates, particularly β-keto esters. These intermediates are pivotal in the synthesis of a wide array of heterocyclic compounds, many of which form the backbone of pharmaceuticals and other bioactive molecules.

A key transformation unlocking this potential is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[6] This reaction, when applied to this compound, can generate a versatile β-keto ester intermediate.

Caption: General workflow for Claisen condensation.

Synthesis of Pyrazolone Derivatives: A Case Study

Pyrazolone derivatives are a class of heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7][8] The synthesis of these valuable scaffolds often proceeds via the condensation of a β-keto ester with a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4]

By first converting this compound to its corresponding β-keto ester via a Claisen condensation, a direct pathway to novel pyrazolone structures is established.

Caption: Synthetic route to pyrazolones from this compound.

Experimental Protocols

General Protocol for Claisen Condensation of this compound

This protocol describes a general method for the synthesis of a β-keto ester from this compound.

Materials:

-

This compound

-

Anhydrous ester (e.g., ethyl acetate)

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Aqueous acid for workup (e.g., dilute HCl)

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add a mixture of this compound and ethyl acetate dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the desired β-keto ester.

General Protocol for the Synthesis of Pyrazolone Derivatives

This protocol outlines the synthesis of a pyrazolone from a β-keto ester.[4]

Materials:

-

β-Keto ester (derived from this compound)

-

Hydrazine hydrate or a substituted hydrazine

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve the β-keto ester in ethanol or acetic acid.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone derivative.

Expanding the Synthetic Horizon: Other Potential Applications

The utility of this compound-derived intermediates extends beyond pyrazolones. β-Keto esters are precursors to a variety of other important heterocyclic systems, including:

-

Coumarins: These compounds exhibit a wide range of biological activities, and their synthesis can be achieved through various condensation reactions involving β-keto esters.[9][10]

-

Quinolines: As a core structure in many natural products and pharmaceuticals, quinolines can be synthesized via reactions such as the Combes or Conrad-Limpach synthesis, which can utilize β-keto ester derivatives.[11][12]

-

Pyrans and Benzodiazepines: The synthesis of these heterocyclic systems can also involve intermediates derived from β-keto esters.[13][14]

Caption: Synthetic pathways from this compound.

Conclusion

This compound, a compound with a rich history in the fragrance and flavor industries, possesses significant and underexplored potential in the field of organic synthesis. Its ability to be readily converted into versatile β-keto ester intermediates opens up efficient synthetic routes to a diverse range of biologically active heterocyclic compounds. This guide serves as a foundational resource for researchers and drug development professionals, encouraging the further exploration of this compound as a valuable and cost-effective building block in the quest for novel molecular entities with therapeutic potential.

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H16O2 | CID 7651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jetir.org [jetir.org]

- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iipseries.org [iipseries.org]

- 13. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Benzyl Isovalerate by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isovalerate is a significant compound in the fragrance and flavor industries and can be present in various matrices, including cosmetic products, food, and environmental samples.[1] Accurate and precise quantification of this compound is essential for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the detection and quantification of volatile and semi-volatile organic compounds like this compound due to its high sensitivity and specificity.[2] This document provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Principle

This method utilizes gas chromatography (GC) to separate this compound from other components in a sample matrix. The separated compound is then introduced into a mass spectrometer (MS) for detection and quantification.[2] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of this compound.[3] Quantification is achieved by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from liquid matrices such as beverages or aqueous solutions.

Materials:

-

Sample containing this compound

-

Internal Standard (IS) solution (e.g., Benzyl Benzoate-d12 at 10 µg/mL in methanol)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Deionized water

-

Anhydrous sodium sulfate

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

GC vials

Procedure:

-

Pipette a known volume (e.g., 5 mL) of the sample into a 50 mL centrifuge tube.

-